molecular formula C20H23NO2S B5850191 2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide

2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide

Cat. No.: B5850191
M. Wt: 341.5 g/mol
InChI Key: OGETUGGKKWFDRT-UHFFFAOYSA-N
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Description

2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide is an organic compound with the molecular formula C20H23NO2S. It is known for its unique structural features, which include an acetyl group, a trimethylphenyl group, and a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide typically involves the reaction of 3-acetyl-2,4,6-trimethylbenzyl chloride with N-phenylacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide, sodium ethoxide

Major Products Formed

Scientific Research Applications

2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-N-phenylacetamide
  • 2,4,6-trimethylphenyl derivatives

Uniqueness

2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetyl group, a trimethylphenyl group, and a phenylacetamide moiety sets it apart from other similar compounds .

Properties

IUPAC Name

2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-13-10-14(2)20(16(4)22)15(3)18(13)11-24-12-19(23)21-17-8-6-5-7-9-17/h5-10H,11-12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGETUGGKKWFDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CSCC(=O)NC2=CC=CC=C2)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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